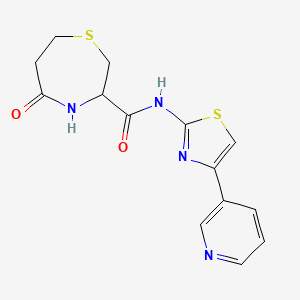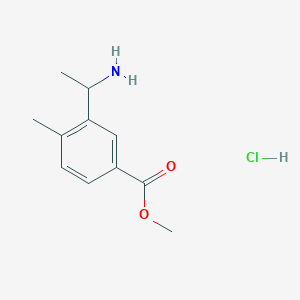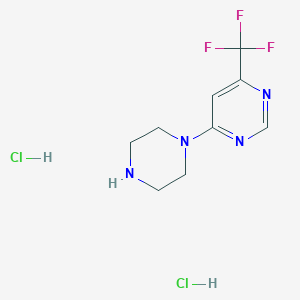![molecular formula C19H14FN3O3 B2962170 N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 849616-36-0](/img/structure/B2962170.png)
N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, commonly known as FOBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. FOBP is a small molecule inhibitor that targets the DNA damage response pathway, which is crucial for the survival of cancer cells.
Scientific Research Applications
FOBP has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to selectively inhibit the growth of cancer cells by targeting the DNA damage response pathway. FOBP has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy. Additionally, FOBP has been shown to have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
FOBP works by inhibiting the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DNA damage response pathway. By inhibiting ATM, FOBP prevents cancer cells from repairing DNA damage, leading to cell death. FOBP has also been found to inhibit the activity of the checkpoint kinase 1 (CHK1), which is another important regulator of the DNA damage response pathway.
Biochemical and Physiological Effects
FOBP has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In preclinical studies, FOBP has been found to induce cell cycle arrest and apoptosis in cancer cells. FOBP has also been shown to enhance the cytotoxic effects of radiation therapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of FOBP is its specificity for cancer cells, which makes it a potential candidate for targeted therapy. FOBP has also been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy. However, one of the limitations of FOBP is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on FOBP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of FOBP. Another area of research is the optimization of FOBP for clinical use, including the development of more water-soluble formulations. Additionally, further studies are needed to investigate the potential applications of FOBP in the treatment of other diseases such as Alzheimer's and Parkinson's.
Synthesis Methods
FOBP is synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 4-fluorobenzylamine with 4-chloro-3-nitrobenzoic acid, which produces 4-(4-fluorobenzyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(4-fluorobenzyl)-3-aminobenzoic acid using a palladium catalyst. The final step involves the reaction of 4-(4-fluorobenzyl)-3-aminobenzoic acid with 4-oxo-3,4-dihydropyrimidine-2-carboxylic acid ethyl ester in the presence of a coupling reagent, which produces FOBP.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-13-7-5-12(6-8-13)9-21-16(24)10-23-11-22-17-14-3-1-2-4-15(14)26-18(17)19(23)25/h1-8,11H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMLCOLEFDEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962087.png)

![3-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2962091.png)
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2962095.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)


![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)
![3-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2962103.png)
![(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine](/img/structure/B2962104.png)
![3-{5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2962106.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2962108.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2962109.png)